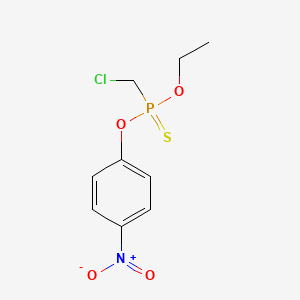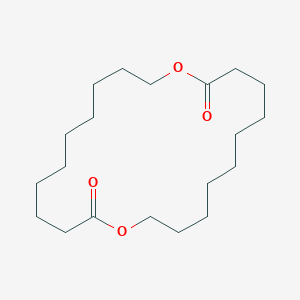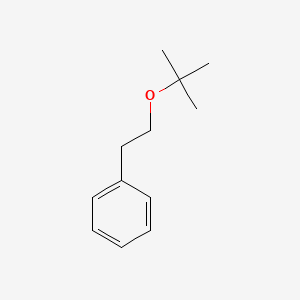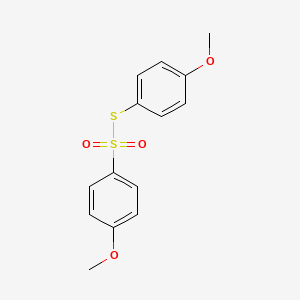
1-Dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester is a complex organic compound with the molecular formula C25H27N3O4S and a molecular weight of 465.56 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, as well as a tryptophan ethyl ester moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a dimethylamino group and a sulfonyl chloride group. This intermediate is then reacted with D-tryptophan ethyl ester under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to optimize reaction efficiency and product consistency.
Análisis De Reacciones Químicas
1-Dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the dimethylamino group or the naphthalene ring, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the sulfonyl group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for studying reaction mechanisms and kinetics.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties make it useful for imaging and tracking biological molecules in living cells.
Medicine: Research into potential therapeutic applications of this compound includes its use as a drug candidate for targeting specific molecular pathways. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Dimethylaminonaphthalene-5-sulfonyl-D-tryptophan ethyl ester can be compared to other similar compounds, such as:
1-Dimethylaminonaphthalene-5-sulfonyl-L-tryptophan ethyl ester: This compound is similar in structure but contains the L-tryptophan moiety instead of the D-tryptophan moiety. The difference in stereochemistry can lead to variations in biological activity and interactions.
1-Dimethylaminonaphthalene-5-sulfonyl-D-phenylalanine ethyl ester: This compound has a phenylalanine moiety instead of tryptophan. The change in amino acid can affect the compound’s chemical properties and applications.
1-Dimethylaminonaphthalene-5-sulfonyl-D-tyrosine ethyl ester: This compound contains a tyrosine moiety, which introduces additional functional groups that can participate in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
4982-85-8 |
|---|---|
Fórmula molecular |
C25H27N3O4S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H27N3O4S/c1-4-32-25(29)22(15-17-16-26-21-12-6-5-9-18(17)21)27-33(30,31)24-14-8-10-19-20(24)11-7-13-23(19)28(2)3/h5-14,16,22,26-27H,4,15H2,1-3H3/t22-/m1/s1 |
Clave InChI |
UKYBNRUEDNIMRV-JOCHJYFZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
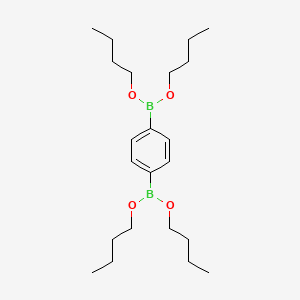
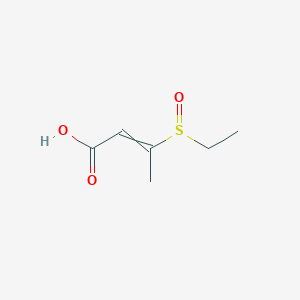
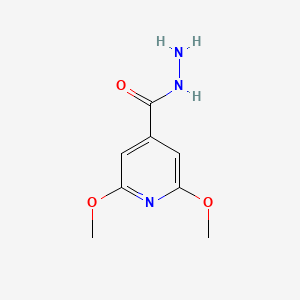
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
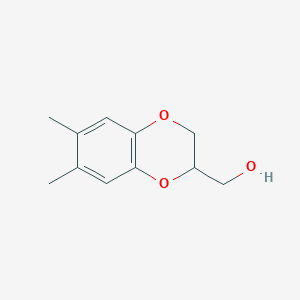
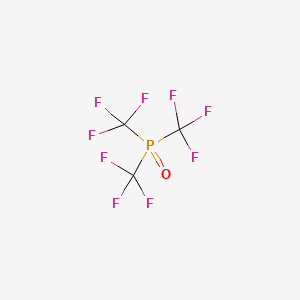
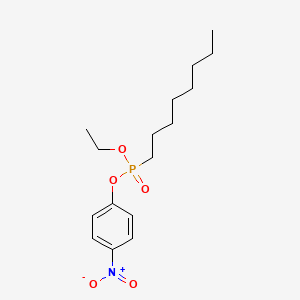
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
